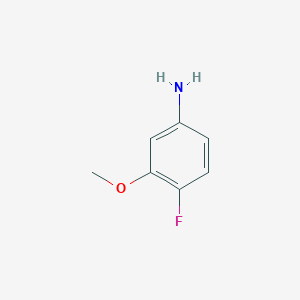

4-Fluoro-3-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAACOEWSHBIFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379081 | |

| Record name | 4-fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64465-53-8 | |

| Record name | 4-fluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-3-METHOXYANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-methoxyaniline (CAS No. 64465-53-8) for Researchers and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyaniline, registered under CAS number 64465-53-8, is a substituted aniline derivative that serves as a valuable building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, makes it a key intermediate in the preparation of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization, with a focus on its potential applications in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-Fluoro-3-methoxyaniline is presented below. This data is essential for its proper handling, storage, and use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 64465-53-8 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | White to Gray to Brown powder/crystal | [2] |

| Melting Point | 62.0 to 66.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 5-Amino-2-fluoroanisole, (4-Fluoro-3-methoxyphenyl)amine, 4-Fluoro-3-methoxybenzenamine, 4-Fluoro-m-anisidine | [2] |

| Hazard Codes | H302, H315, H318, H335, H412 | [1] |

| Signal Word | Danger | [1] |

Synthesis of 4-Fluoro-3-methoxyaniline

The synthesis of 4-Fluoro-3-methoxyaniline can be achieved through various synthetic routes. A recently developed, high-yield process starts from 4-bromo-2-fluorophenol and proceeds through a multi-step sequence involving nitration, methylation, and a final reductive dehalogenation. An alternative common method involves the reduction of a nitro-precursor.

Experimental Protocol 1: Synthesis from 4-Bromo-2-fluorophenol

This novel method provides high-yield and purity of the final product.[3]

Step 1: Acylation of 4-bromo-2-fluorophenol

-

An acylating agent (e.g., acyl chloride or acetic anhydride) is used to protect the phenolic hydroxyl group.[3]

Step 2: Nitration

-

The acylated intermediate is nitrated using a nitrating agent such as nitric acid to introduce a nitro group onto the benzene ring.[3]

Step 3: Methylation

-

The resulting nitrophenol is methylated using a methylating agent like methyl iodine to form the methoxy group.[3]

Step 4: Reductive Dehalogenation

-

The intermediate, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is subjected to catalytic reduction.[3]

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this step.[3]

-

Conditions: The reduction is typically carried out under hydrogen pressure (≥ 5 bar) and at an elevated temperature (at least 50°C).[3]

-

This step concertedly reduces the nitro group to an amine and removes the bromine atom, yielding 4-fluoro-3-methoxyaniline.[3]

Experimental Protocol 2: Synthesis via Reduction of 1-Fluoro-2-methoxy-4-nitrobenzene

This is a more direct reduction method.

-

Starting Material: 1-Fluoro-2-methoxy-4-nitrobenzene.

-

Reagents: Palladium on activated carbon (10% Pd/C) and hydrogen gas.[4]

-

Solvent: Methanol.[4]

-

Procedure: The starting material is dissolved in methanol, and the palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at 20°C until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-fluoro-3-methoxyaniline.[4]

Analytical Characterization

Accurate analytical methods are crucial for confirming the identity and purity of 4-Fluoro-3-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for structural confirmation. The spectrum of 4-Fluoro-3-methoxyaniline is available in public databases and should be used as a reference for newly synthesized batches.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of 4-Fluoro-3-methoxyaniline and quantifying any impurities. The following is a general protocol that can be adapted and optimized.[5]

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[5]

-

Mobile Phase: A mixture of an aqueous buffer and acetonitrile. For example, a buffer of triethylamine in water with the pH adjusted to 3.0 with orthophosphoric acid, mixed with acetonitrile (e.g., 70:30 v/v).[5]

-

Standard Preparation: A stock solution of a reference standard of 4-Fluoro-3-methoxyaniline is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). Working standards are prepared by serial dilution.[5]

-

Sample Preparation: The synthesized product is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.

-

Analysis: The prepared standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. Purity is determined by comparing the peak area of the main component to the total peak area.

Applications in Drug Discovery

Substituted anilines, particularly those containing fluorine, are pivotal building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific examples for 4-Fluoro-3-methoxyaniline are not as prevalent in the literature as for its isomers, its structural motifs suggest a strong potential for use in the synthesis of kinase inhibitors.

Many kinase inhibitors feature an aniline or substituted aniline moiety that forms key hydrogen bonding interactions within the ATP-binding site of the kinase enzyme. The strategic placement of substituents on the aniline ring is crucial for achieving potency and selectivity. Isomers such as 3-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline have been utilized in the synthesis of inhibitors for targets like Src, Abl, and the Epidermal Growth Factor Receptor (EGFR).[6] It is highly probable that 4-Fluoro-3-methoxyaniline can be similarly employed in the development of novel kinase inhibitors for oncology and other therapeutic areas.

4-Fluoro-3-methoxyaniline is a commercially available and synthetically accessible chemical intermediate. Its structural features make it an attractive building block for the synthesis of complex organic molecules, with significant potential in the development of novel therapeutics, particularly kinase inhibitors. The detailed synthetic and analytical protocols provided in this guide offer a valuable resource for researchers and drug development professionals working with this compound.

References

- 1. 4-Fluoro-3-methoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 4. 4-Fluoro-3-methoxyaniline|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Introduction: Understanding a Key Synthetic Building Block

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

4-Fluoro-3-methoxyaniline is a substituted aniline derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic placement of fluoro and methoxy groups on the aniline scaffold imparts unique electronic properties and steric influences, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability and binding affinity, while the methoxy group modulates solubility and electronic characteristics.

A comprehensive understanding of the physical properties of this compound is not merely academic; it is the foundation upon which robust, reproducible, and safe laboratory procedures are built. This guide provides an in-depth analysis of the core physicochemical characteristics of 4-Fluoro-3-methoxyaniline, offering field-proven insights into how these properties dictate its handling, application, and successful integration into synthetic workflows.

Core Compound Identification

Precise identification is the first step in any rigorous scientific endeavor. The fundamental identifiers for 4-Fluoro-3-methoxyaniline are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-fluoro-3-methoxyaniline | [1] |

| CAS Number | 64465-53-8 | [1][2] |

| Molecular Formula | C₇H₈FNO | [1][2] |

| Molecular Weight | 141.14 g/mol | [1] |

| Common Synonyms | 5-Amino-2-fluoroanisole, 4-Fluoro-m-anisidine | [3] |

| Chemical Structure (SMILES) | COc1cc(N)ccc1F |

Key Physical Properties: A Quantitative Overview

The physical state and behavior of a compound under various conditions are critical parameters for its application in research and development.

| Property | Value / Description | Significance & Application Insights |

| Appearance | White to gray or brown solid, powder, or crystals.[3] | The color can be an initial indicator of purity. Darker coloration may suggest oxidation or the presence of impurities, necessitating purification before use. |

| Melting Point | 62.0 to 66.0 °C.[3] | This narrow range is a key indicator of high purity. It dictates the selection of appropriate solvents for recrystallization and informs the upper-temperature limit for storage and handling in its solid state. Note: Some suppliers report higher values (e.g., 83°C), highlighting the importance of experimental verification for each batch.[2] |

| Boiling Point | 135 °C at 18 mmHg (Torr).[2] | The boiling point is provided at reduced pressure, which strongly suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is the required method for purification of larger quantities. |

| Solubility | Data not quantitatively available in public literature. | While specific data is sparse, its aniline structure suggests solubility in common organic solvents like ethanol, acetone, and ethyl acetate.[4] Poor aqueous solubility is expected. Experimental determination is crucial for designing reaction conditions, extraction procedures, and formulation studies. |

| Density | Data not available. | Density is essential for process scale-up calculations, including reactor volume and mass transfer considerations. It must be determined experimentally if required for process chemistry applications. |

The Impact of Physical Properties on Experimental Design

The data presented above are not just numbers; they are practical guides for the laboratory professional.

-

Purity and Melting Point: A sharp melting point within the specified range (e.g., 62-66 °C) is a primary, cost-effective method for assessing the purity of a sample.[3] A broad or depressed melting range strongly indicates the presence of impurities, which can interfere with subsequent reactions.

-

Purification Strategy: The high boiling point, coupled with potential thermal instability, makes vacuum distillation the purification method of choice.[2] This technique allows the compound to vaporize at a much lower temperature, preserving its chemical integrity.

-

Reaction Conditions: The compound's solubility profile dictates the choice of solvent to ensure a homogeneous reaction mixture, which is critical for achieving optimal reaction kinetics and yields. For reactions requiring elevated temperatures, the solvent's boiling point must be compatible with the thermal stability of 4-Fluoro-3-methoxyaniline.

-

Structural Verification: While physical properties suggest purity, they do not confirm identity. Spectroscopic methods are indispensable. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy group, and the amine protons.[5] Infrared (IR) spectroscopy will confirm the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether.[1]

Experimental Protocol: Validated Melting Point Determination

This protocol ensures an accurate and reproducible measurement of the melting point, a critical quality attribute.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. This protocol employs a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Apparatus Calibration (Self-Validation):

-

Rationale: To ensure the trustworthiness of the measurement, the instrument's temperature accuracy must be verified.

-

Procedure: Use a certified reference standard with a known melting point (e.g., camphor, melting point ~175-177 °C).[6] Run the standard as you would a sample. If the observed melting point is outside the certified range, calibrate the instrument according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Rationale: The sample must be completely dry and finely powdered to ensure uniform heat transfer and eliminate false readings from residual solvent.

-

Procedure: Ensure the 4-Fluoro-3-methoxyaniline sample is dry by placing it in a desiccator under vacuum for several hours. Gently crush a small amount of the solid into a fine powder using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Rationale: A properly loaded capillary ensures clear observation and efficient heat transfer from the heating block to the sample.

-

Procedure: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. A sample height of 2-3 mm is ideal.

-

-

Measurement:

-

Rationale: A rapid initial heating phase saves time, but a slow ramp rate near the melting point is critical for achieving thermal equilibrium and obtaining an accurate reading.

-

Procedure:

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid ramp rate (e.g., 10-15 °C/min) to approach the expected melting point (approx. 60 °C).

-

Once the temperature is within 5-10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T1, onset).

-

Record the temperature at which the last crystal melts (T2, clear point). The melting range is T1-T2.

-

-

Standard Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization of a new batch of a chemical intermediate like 4-Fluoro-3-methoxyaniline.

Caption: Workflow for the characterization of a chemical intermediate.

Safety, Handling, and Storage

Safe handling is paramount. 4-Fluoro-3-methoxyaniline is a hazardous substance and requires appropriate precautions.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Always use this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.[7]

-

Avoid creating dust. Handle the solid carefully.

-

Wash hands thoroughly after handling.[7]

-

-

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

The compound is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Conclusion

The physical properties of 4-Fluoro-3-methoxyaniline are integral to its effective and safe use in research and development. From its melting point as a purity benchmark to its boiling point dictating purification strategy, these characteristics provide the essential framework for experimental design. By adhering to the validated protocols for characterization and the stringent guidelines for safety and handling outlined in this guide, researchers can confidently and reproducibly leverage the synthetic potential of this versatile molecule.

References

-

3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110. PubChem, National Institutes of Health. [Link]

-

4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533. PubChem, National Institutes of Health. [Link]

-

3-Fluoro-4-methoxyaniline. MySkinRecipes. [Link]

-

Camphor | C10H16O | CID 2537. PubChem, National Institutes of Health. [Link]

-

p-Anisidine. Wikipedia. [Link]

Sources

- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64465-53-8 Cas No. | 4-Fluoro-3-methoxyaniline | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. p-Anisidine - Wikipedia [en.wikipedia.org]

- 5. 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR spectrum [chemicalbook.com]

- 6. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

4-Fluoro-3-methoxyaniline chemical structure

An In-depth Technical Guide to 4-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxyaniline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical structure, properties, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Chemical Identity and Properties

4-Fluoro-3-methoxyaniline is an aromatic amine featuring fluoro and methoxy substitutions on the benzene ring. These functional groups are crucial for its utility in medicinal chemistry, influencing its reactivity and metabolic stability in derivative compounds.

Identifiers and Descriptors

The following table summarizes the key identifiers for 4-Fluoro-3-methoxyaniline.

| Identifier | Value | Source |

| IUPAC Name | 4-fluoro-3-methoxyaniline | [1] |

| CAS Number | 64465-53-8 | [1] |

| PubChem CID | 2774533 | [1] |

| EC Number | 634-503-7 | [1] |

| MDL Number | MFCD00665789 | |

| InChI | InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | [1] |

| InChIKey | XAACOEWSHBIFGJ-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=CC(=C1)N)F | [1] |

Physicochemical Properties

Key physical and chemical properties are compiled in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | Solid | |

| Form | Solid |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-Fluoro-3-methoxyaniline. While specific spectra are proprietary, data is available from various sources.

| Spectrum Type | Availability | Source |

| ¹H NMR | Available | [2] |

| ¹³C NMR | Available | [3] |

| IR | Available | [1][2] |

| Mass Spectrum | Available | [2] |

Chemical Structure

The chemical structure of 4-Fluoro-3-methoxyaniline is depicted in the diagram below, generated using the DOT language.

Caption: Chemical structure of 4-Fluoro-3-methoxyaniline.

Experimental Protocols

A novel synthesis of 4-Fluoro-3-methoxyaniline has been developed, offering improved yields and purity. The process involves a concerted reduction-dehalogenation step of a substituted nitrobenzene.

Synthesis of 4-Fluoro-3-methoxyaniline from 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene

This method provides an economically attractive route to the target compound.

Experimental Steps:

-

Reduction-Dehalogenation: The starting material, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is subjected to reduction.

-

Catalyst: Palladium on carbon (Pd/C) is utilized as the catalyst for the reaction.[4]

-

Reaction Conditions: The reduction is conducted under a hydrogen pressure of greater than or equal to 5 bar and at a temperature of at least 50°C.[4] Optimal conditions can range from 5 to 50 bar of hydrogen pressure and a temperature of 50°C to 70°C.[4]

-

Outcome: This process reduces the nitro group to an amine and removes the bromine substituent, while retaining the fluoro and methoxy groups, yielding 4-fluoro-3-methoxyaniline in high purity.[4]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for 4-Fluoro-3-methoxyaniline.

Applications in Research and Drug Development

4-Fluoro-3-methoxyaniline serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural motifs are incorporated into molecules designed for therapeutic applications, leveraging the unique properties imparted by the fluorine and methoxy groups to enhance bioactivity and metabolic profiles.

Safety and Handling

Proper handling of 4-Fluoro-3-methoxyaniline is essential in a laboratory setting. The compound is classified with several hazard statements.

GHS Hazard Classification

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

| H412 | Harmful to aquatic life with long lasting effects |

Source:

Precautionary Statements

A summary of key precautionary statements is provided below.

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Storage and Stability

Store in a well-ventilated place and keep the container tightly closed. The compound is stable under normal handling and storage conditions.[5] It should be kept away from strong oxidizing agents.[5]

References

- 1. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

Technical Guide: 4-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-3-methoxyaniline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a standard workflow for its characterization, tailored for professionals in chemical research and pharmaceutical development.

Core Physicochemical Data

Quantitative data for 4-Fluoro-3-methoxyaniline is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 141.14 g/mol [1] |

| Exact Mass | 141.058992041 Da[1] |

| Molecular Formula | C₇H₈FNO[1] |

| CAS Number | 64465-53-8 |

| Appearance | White to gray to brown powder/crystal |

| Melting Point | 62.0 to 66.0 °C |

| InChI Key | XAACOEWSHBIFGJ-UHFFFAOYSA-N[1] |

| SMILES | COc1cc(N)ccc1F |

Synthetic Protocol: Preparation of 4-Fluoro-3-methoxyaniline

The following is a representative experimental protocol for the synthesis of 4-Fluoro-3-methoxyaniline via the reduction of a nitroaromatic precursor. This method is adapted from established procedures in organic synthesis.

Reaction: Catalytic hydrogenation of 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.

Materials:

-

1-bromo-5-fluoro-4-methoxy-2-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Preparation: A high-pressure hydrogenation vessel is charged with 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

-

Solvent Addition: Methanol is added to the vessel to dissolve the starting material.

-

Inerting: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to a pressure of at least 5 bar. The reaction mixture is heated to a temperature of at least 50°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 4-Fluoro-3-methoxyaniline.

Characterization Workflow

The successful synthesis of 4-Fluoro-3-methoxyaniline requires rigorous characterization to confirm its identity and purity. The following diagram illustrates a standard workflow for this process.

References

Technical Guide to the Solubility of 4-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxyaniline (CAS: 64465-53-8), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] While specific quantitative solubility data is not widely published, this document outlines the expected solubility in various solvent classes, provides a detailed experimental protocol for determining precise solubility values, and presents a visual workflow for this procedure.

Introduction to 4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline is a substituted aniline derivative with a molecular formula of C₇H₈FNO.[2][3] Its structure, featuring a fluorine atom, a methoxy group, and an amino group on a benzene ring, makes it a valuable building block in medicinal chemistry.[1] The compound is a white to off-white solid at room temperature.[1] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development in drug discovery and other chemical synthesis applications.

Solubility Data

Quantitative solubility data for 4-Fluoro-3-methoxyaniline is not extensively documented in publicly available literature. However, based on its chemical structure and the general principles of solubility for aromatic amines, a qualitative assessment can be made. The presence of the polar amino (-NH₂) group allows for hydrogen bonding, while the aromatic ring and methoxy group contribute to its organic character. It is noted to be soluble in organic solvents but has limited solubility in water.[1]

Table 1: Qualitative Solubility of 4-Fluoro-3-methoxyaniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | Can engage in dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | Limited favorable intermolecular interactions with the polar functional groups of the aniline. |

| Aqueous | Water | Limited/Low | The hydrophobic benzene ring limits solubility despite the presence of a hydrogen-bonding amino group.[1] |

Note: This table is based on theoretical principles and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The following details a common laboratory method for determining the solubility of a solid compound like 4-Fluoro-3-methoxyaniline in a given solvent.

Materials

-

4-Fluoro-3-methoxyaniline (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Fluoro-3-methoxyaniline to a vial containing a known volume of the selected solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the incubation period, allow the vial to stand undisturbed to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Fluoro-3-methoxyaniline.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-Fluoro-3-methoxyaniline.

Caption: Workflow for determining the solubility of 4-Fluoro-3-methoxyaniline.

References

In-Depth Technical Guide to the Spectral Data of 4-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxyaniline is an aromatic amine that holds significance as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aniline scaffold, imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluoro-3-methoxyaniline. It is important to note that publicly available experimental spectral data for this specific compound is limited. Therefore, this guide presents a combination of predicted data from validated computational models and expected spectral features based on the analysis of analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their practical applications.

Predicted Spectroscopic Data

The following sections summarize the predicted and expected spectral data for 4-Fluoro-3-methoxyaniline. This data serves as a valuable reference for the characterization of this molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.85 | t | Ar-H (H-5) |

| ~6.40 | dd | Ar-H (H-6) |

| ~6.25 | dd | Ar-H (H-2) |

| ~3.88 | s | -OCH₃ |

| ~3.70 (broad) | s | -NH₂ |

Note: Predicted data generated using computational models. Actual experimental values may vary.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 (d, ¹JCF ≈ 240 Hz) | C-F (C-4) |

| ~147.0 | C-OCH₃ (C-3) |

| ~136.0 (d, ³JCF ≈ 8 Hz) | C-NH₂ (C-1) |

| ~115.0 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~105.0 | C-6 |

| ~100.0 (d, ²JCF ≈ 25 Hz) | C-2 |

| ~56.0 | -OCH₃ |

Note: Predicted data generated using computational models. The carbon attached to fluorine exhibits a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings are also expected.

IR (Infrared) Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2960 - 2840 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1520 - 1470 | Strong | Aromatic C=C stretch |

| 1280 - 1200 | Strong | Aryl C-O stretch (ether) |

| 1180 - 1100 | Strong | C-F stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

Note: These are expected absorption ranges for the functional groups present in the molecule.

MS (Mass Spectrometry) Data (Expected)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 126 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - CH₃ - CO]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Note: The molecular ion is expected to be the base peak or of high intensity. Fragmentation is anticipated to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for 4-Fluoro-3-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of 4-Fluoro-3-methoxyaniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between pulses is recommended.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a solid sample):

-

Thin Solid Film Method: Dissolve a small amount of 4-Fluoro-3-methoxyaniline in a few drops of a volatile solvent (e.g., methylene chloride).[1]

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).[1]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1]

-

Nujol Mull Method: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) in an agate mortar and pestle.[2][3]

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or the Nujol, if used) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[4]

-

Carrier Gas: Helium

-

Mass Spectrometer Conditions:

Visualizations

The following diagrams illustrate the relationships between the different spectral data types and a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between chemical structure and spectral data.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxyaniline

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Fluoro-3-methoxyaniline (CAS No: 64465-53-8), a key building block in pharmaceutical synthesis.

Chemical and Physical Properties

4-Fluoro-3-methoxyaniline is a substituted aniline that presents as a solid at room temperature. A clear understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| Appearance | White to Gray to Brown powder to crystal | [2] |

| Melting Point | 62.0 to 66.0 °C | [2] |

| Purity | >98.0% (GC)(T) | [2] |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and GHS Classification

4-Fluoro-3-methoxyaniline is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

Hazard Pictograms:

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial when working with 4-Fluoro-3-methoxyaniline. The following sections detail the necessary precautions and procedures.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram illustrates the hierarchy of controls, with PPE being the last line of defense.

Caption: Hierarchy of Safety Controls for Chemical Handling.

Based on the hazard profile of 4-Fluoro-3-methoxyaniline, the following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3] Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[3]

Engineering Controls

-

Ventilation: Always handle 4-Fluoro-3-methoxyaniline in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[3]

Handling and Storage

The following workflow outlines the general procedure for handling 4-Fluoro-3-methoxyaniline in a laboratory setting.

Caption: General Experimental Workflow for Handling 4-Fluoro-3-methoxyaniline.

-

Precautions for Safe Handling: Avoid contact with skin and eyes.[3] Do not breathe dust.[3] Handle in accordance with good industrial hygiene and safety procedures.[3]

-

Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Get medical advice/attention.[3] |

| Skin Contact | Wash with plenty of soap and water.[3] Get medical advice/attention.[3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] Get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Rinse mouth out with water.[3] Get medical advice/attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]

-

Specific Hazards: No information available.

-

Protective Equipment: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[3] Ensure adequate air ventilation.[3] Do not breathe dust.[3] Only qualified personnel equipped with suitable protective equipment should intervene.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

-

Waste Treatment Methods: Dispose of contents/container in accordance with licensed collector's sorting instructions.[3] Consider removing to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]

Toxicological Information

The toxicological properties of 4-Fluoro-3-methoxyaniline have not been fully investigated. However, based on its GHS classification, it is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Conclusion

4-Fluoro-3-methoxyaniline is a valuable reagent in research and development. However, its hazardous properties necessitate strict adherence to the safety and handling procedures outlined in this guide. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and following established protocols, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

A Comprehensive Technical Guide to 4-Fluoro-3-methoxyaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-Fluoro-3-methoxyaniline, a key building block in modern medicinal chemistry. This document details its chemical identity, physical properties, a comprehensive synthesis protocol, and its application in the development of targeted therapeutics.

Chemical Identity and Synonyms

4-Fluoro-3-methoxyaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Its unique substitution pattern offers medicinal chemists a valuable scaffold for designing novel molecules with desirable pharmacological properties.

A comprehensive list of synonyms and identifiers for 4-Fluoro-3-methoxyaniline is provided in the table below to aid in its unambiguous identification in literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | 4-Fluoro-3-methoxyaniline |

| CAS Number | 64465-53-8 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Synonyms | 5-Amino-2-fluoroanisole |

| (4-Fluoro-3-methoxyphenyl)amine | |

| 4-Fluoro-3-methoxybenzenamine | |

| 4-Fluoro-m-anisidine | |

| Benzenamine, 4-fluoro-3-methoxy- |

Physicochemical Properties

Understanding the physicochemical properties of 4-Fluoro-3-methoxyaniline is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to Gray to Brown powder to crystal | TCI |

| Melting Point | 62.0 to 66.0 °C | TCI |

| Purity | >98.0% (GC) | TCI |

Synthesis of 4-Fluoro-3-methoxyaniline: An Experimental Protocol

A novel and efficient synthesis for 4-Fluoro-3-methoxyaniline has been developed, providing high yields and purity.[1] This process involves a multi-step sequence starting from a readily available substituted phenol. The key final step involves a concerted reduction-dehalogenation reaction.[1]

Experimental Workflow for the Synthesis of 4-Fluoro-3-methoxyaniline

Caption: Synthetic workflow for 4-Fluoro-3-methoxyaniline.

Detailed Experimental Protocol:

Step 1: Acylation of 4-Bromo-2-fluorophenol

-

To a solution of 4-bromo-2-fluorophenol in a suitable solvent, add an acylating agent (e.g., acetic anhydride or acyl chloride).

-

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the acylated intermediate is isolated and purified.

Step 2: Nitration of the Acylated Intermediate

-

The acylated intermediate is dissolved in a strong acid, typically sulfuric acid.

-

A nitrating agent, such as nitric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred until the nitration is complete.

-

The nitrated intermediate is then precipitated by pouring the reaction mixture into ice water and collected by filtration.

Step 3: Methylation of the Nitrated Intermediate

-

The nitrated intermediate is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

-

The reaction is typically performed in a polar aprotic solvent.

-

The progress of the methylation is monitored, and upon completion, the product, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, is isolated.

Step 4: Catalytic Reduction and Dehalogenation

-

The 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene is dissolved in a suitable solvent.

-

A catalyst, such as palladium on carbon (Pd/C), is added to the solution.[1]

-

The reaction is carried out under a hydrogen gas pressure of at least 5 bar and a temperature of at least 50°C.[1]

-

This step concertedly reduces the nitro group to an amine and removes the bromine substituent.[1]

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-Fluoro-3-methoxyaniline.

Applications in Drug Development

4-Fluoro-3-methoxyaniline is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The presence and position of the fluoro and methoxy groups can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule.

While specific drugs synthesized directly from 4-Fluoro-3-methoxyaniline are not prominently disclosed in publicly available literature, its structural motifs are present in numerous kinase inhibitors. The general synthetic utility of substituted anilines in this field is well-established. For instance, similar anilines are crucial for the synthesis of inhibitors targeting key signaling pathways involved in cell proliferation and survival.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: Role of 4-Fluoro-3-methoxyaniline in kinase inhibitor synthesis.

Given the common targets of drugs with similar aniline fragments, a representative signaling pathway that could be modulated by derivatives of 4-Fluoro-3-methoxyaniline is the EGFR signaling pathway, which is crucial in many cancers.

Representative Signaling Pathway: EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing essential technical information on 4-Fluoro-3-methoxyaniline. The provided data and protocols are intended to facilitate its synthesis and application in the creation of novel therapeutics.

References

The Biological Significance of 4-Fluoro-3-methoxyaniline Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: 4-Fluoro-3-methoxyaniline is a key structural motif and versatile building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, imparts favorable physicochemical properties to its derivatives, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the biological activities of 4-fluoro-3-methoxyaniline derivatives, with a focus on their applications in oncology and beyond. We present a summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in this promising area of medicinal chemistry.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 4-fluoro-3-methoxyaniline have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. The strategic incorporation of the 4-fluoro-3-methoxyphenyl moiety into heterocyclic scaffolds, such as quinazolines and pyridines, has led to the development of promising anticancer candidates.

Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of 4-oxo-3,4-dihydroquinazolinone compounds utilizing 4-fluoro-3-methoxyaniline has been explored for the treatment of BRAF-associated diseases.

Table 1: Representative Quinazoline Derivative and its Biological Target

| Compound ID | Target | Cell Line | IC50 (µM) |

| Example Compound 1 | BRAF | N/A | Data not available in public sources |

Note: Specific IC50 values for derivatives of 4-fluoro-3-methoxyaniline are often proprietary and detailed in patent literature without explicit public disclosure of quantitative data.

The general synthetic scheme for such compounds involves the reaction of a substituted anthranilic acid with an appropriate aniline, in this case, 4-fluoro-3-methoxyaniline, to form the core quinazoline structure. Subsequent modifications can be made to enhance potency and selectivity.

Caption: General synthetic workflow for quinazoline derivatives.

Pyridine-Based Compounds

Substituted pyridine compounds derived from 4-fluoro-3-methoxyaniline have also been investigated for their therapeutic potential. These compounds can be synthesized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 4-fluoro-3-methoxyaniline derivatives.

General Procedure for Buchwald-Hartwig Amination

To a solution of a halo-pyridine (1.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is added 4-fluoro-3-methoxyaniline (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq), and a base (e.g., NaOtBu or Cs2CO3, 1.5 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired N-arylpyridine derivative.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway Involvement

Derivatives of 4-fluoro-3-methoxyaniline often exert their anticancer effects by inhibiting key nodes in cellular signaling pathways that control cell growth, proliferation, and survival. One of the most well-documented pathways targeted by such inhibitors is the EGFR signaling cascade.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. These pathways ultimately lead to transcriptional activation of genes involved in cell proliferation, survival, and angiogenesis. Inhibitors derived from 4-fluoro-3-methoxyaniline can block the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

Other Potential Biological Activities

While the primary focus has been on anticancer applications, the structural features of 4-fluoro-3-methoxyaniline suggest that its derivatives could be explored for other therapeutic indications.

Antimicrobial and Antifungal Activity

The synthesis of novel amides, ureas, and thioureas from 4-fluoro-3-methoxyaniline could yield compounds with potential antimicrobial and antifungal properties. The evaluation of these derivatives against a panel of pathogenic bacteria and fungi using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) would be a valuable area of investigation.

Conclusion and Future Directions

4-Fluoro-3-methoxyaniline is a privileged scaffold in medicinal chemistry, providing a solid foundation for the development of potent and selective kinase inhibitors for cancer therapy. The data, while often embedded in patent literature, points towards significant potential in targeting key oncogenic signaling pathways. Future research should focus on the systematic exploration of structure-activity relationships (SAR) for derivatives of this aniline to optimize their biological activity and pharmacokinetic properties. Furthermore, the expansion of screening efforts to other therapeutic areas, such as infectious diseases and neurological disorders, could uncover novel applications for this versatile chemical entity. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists dedicated to advancing the therapeutic potential of 4-fluoro-3-methoxyaniline derivatives.

The Strategic Role of Fluorine in 4-Fluoro-3-methoxyaniline: A Technical Guide to Unlocking Bioactive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the nuanced role of the fluorine atom in 4-Fluoro-3-methoxyaniline, a versatile aromatic amine building block. While specific bioactivity data for this particular isomer is emerging, this document synthesizes established principles of fluorine chemistry, data from closely related analogs, and predictive insights to provide a comprehensive framework for its application in drug discovery. We will explore how the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group is anticipated to influence metabolic stability, receptor-binding interactions, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves as a roadmap for researchers looking to leverage the unique attributes of the 4-fluoro-3-methoxyaniline scaffold in the design of next-generation therapeutics.

The Power of Fluorine: A Paradigm Shift in Drug Design

Fluorine's unique properties, stemming from its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, have made it an indispensable element in drug development.[1] Its introduction into a lead compound can profoundly influence a range of critical parameters:

-

Metabolic Stability: The high bond energy of the C-F bond often renders it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] This "metabolic blocking" at susceptible positions can significantly enhance a drug's half-life and oral bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1] However, the effect is context-dependent and can be fine-tuned by the degree and position of fluorination.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[1][3] This modulation of ionization state is crucial for optimizing a drug's solubility, absorption, and target engagement.

-

Binding Affinity and Conformation: Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[4] It can also influence the conformational preferences of a molecule, locking it into a more bioactive shape.

Physicochemical Landscape of 4-Fluoro-3-methoxyaniline

The 4-Fluoro-3-methoxyaniline scaffold presents an intriguing electronic and steric profile. The fluorine atom at the 4-position and the methoxy group at the 3-position exert opposing electronic effects on the aniline ring, creating a unique distribution of electron density that can be exploited in drug design.

| Property | Value / Predicted Effect | Source |

| Molecular Formula | C7H8FNO | [5] |

| Molecular Weight | 141.14 g/mol | [5] |

| pKa (predicted) | The electron-withdrawing fluorine is expected to decrease the basicity of the aniline nitrogen compared to 3-methoxyaniline. | Medicinal Chemistry Principles |

| LogP (predicted) | The presence of fluorine is predicted to increase lipophilicity compared to 3-methoxyaniline. | Medicinal Chemistry Principles |

The interplay of these substituents is critical. The fluorine atom's inductive electron withdrawal is expected to decrease the basicity of the amine, which can enhance membrane permeability. Conversely, the methoxy group is an electron-donating group, which can influence the molecule's interaction with biological targets and its metabolic profile.

Predicted Bioactivity and the Role of Fluorine

While direct experimental data on the bioactivity of 4-Fluoro-3-methoxyaniline is limited in publicly available literature, we can infer its potential based on the known contributions of its constituent parts and data from its isomer, 3-fluoro-4-methoxyaniline. The latter has been utilized as a key intermediate in the synthesis of various pharmaceuticals, including agents targeting neurological disorders and cancer.[1][3][6]

Expected Contributions of the Fluorine Atom:

-

Enhanced Target Interactions: The fluorine atom can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein binding pocket. This can lead to increased potency and selectivity.

-

Improved Metabolic Stability: The C-F bond at the 4-position is predicted to be highly resistant to aromatic hydroxylation, a common metabolic pathway for aniline derivatives. This would likely lead to a longer in vivo half-life compared to its non-fluorinated counterpart.

-

Modulation of Pharmacokinetics: The increased lipophilicity imparted by fluorine can enhance absorption and distribution into tissues, including the central nervous system.

Metabolic Considerations and Potential Pathways

The metabolism of fluorinated anilines can be complex. While the C-F bond is generally stable, biotransformation can still occur at other sites on the molecule. Based on studies of related compounds, the following metabolic pathways for 4-Fluoro-3-methoxyaniline can be hypothesized:

-

N-Acetylation: The primary amine is a likely site for N-acetylation, a common phase II metabolic reaction.

-

Oxidation of the Methoxy Group: The methoxy group could undergo O-demethylation.

-

Hydroxylation of the Aromatic Ring: While the fluorine at the 4-position is expected to block hydroxylation at that site, oxidation could potentially occur at other positions on the ring.

-

Defluorination: Although less common, enzymatic defluorination can occur, sometimes leading to the formation of reactive metabolites.[4]

Diagram: Hypothetical Metabolic Pathways of 4-Fluoro-3-methoxyaniline

Caption: Predicted metabolic fate of 4-Fluoro-3-methoxyaniline.

Experimental Protocols for Bioactivity Evaluation

To empirically determine the bioactivity of novel compounds derived from the 4-Fluoro-3-methoxyaniline scaffold, a tiered screening approach is recommended.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

Methodology:

-

Preparation of Liver Microsomes: Obtain commercially available pooled human or rat liver microsomes.

-

Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Target-Based Binding Assay (Hypothetical Kinase Inhibition Assay)

Objective: To determine the inhibitory potency of the compound against a specific protein kinase.

Methodology:

-

Reagents: Recombinant kinase, appropriate peptide substrate, ATP, and the test compound.

-

Assay Plate Preparation: Serially dilute the test compound in an appropriate buffer and add to a 384-well plate.

-

Enzyme Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Bioactivity Assessment

Caption: Tiered approach for evaluating the bioactivity of novel compounds.

Conclusion

4-Fluoro-3-methoxyaniline represents a promising, yet underexplored, building block in medicinal chemistry. The strategic placement of the fluorine atom is predicted to confer significant advantages in terms of metabolic stability and potential for enhanced target interactions. While further empirical data is required to fully elucidate its bioactivity profile, the principles outlined in this guide provide a solid foundation for its rational incorporation into drug discovery programs. By understanding the multifaceted role of fluorine, researchers can better harness the potential of this and other fluorinated scaffolds to design safer and more effective medicines.

References

-

PubChem. (n.d.). 4-Fluoro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][3]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

Vermeulen, N. P., van der Hoeven, R. A., van de Straat, R., & Te Koppele, J. M. (1988). Reaction pathways for biodehalogenation of fluorinated anilines. Chemico-Biological Interactions, 68(3-4), 181-193.[4]

-

The Role of 3-Fluoro-4-methoxyaniline in Advancing Cancer Therapies. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link][7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]

- 3. innospk.com [innospk.com]

- 4. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Electronic Properties of 4-Fluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxyaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of pharmaceuticals and other advanced materials. The electronic properties of this molecule, governed by the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aniline framework, are critical for determining its reactivity, molecular interactions, and potential applications. This guide provides a comprehensive overview of the core electronic properties of 4-Fluoro-3-methoxyaniline, detailed experimental protocols for their determination, and a summary of available and theoretical data to support research and development efforts.

Introduction

The electronic structure of an aromatic amine is fundamental to its chemical behavior. For 4-Fluoro-3-methoxyaniline, the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) substituents significantly modulate the electron density of the benzene ring. The amino and methoxy groups are electron-donating through resonance, increasing the energy of the Highest Occupied Molecular Orbital (HOMO), while the highly electronegative fluorine atom is electron-withdrawing through induction, lowering the energy of the molecular orbitals.[1][2] This complex electronic profile influences the molecule's ionization potential, electron affinity, dipole moment, and spectroscopic characteristics, which are crucial parameters in drug design for predicting binding affinities and metabolic stability.[3]

Core Electronic Properties: A Theoretical Framework

The key electronic properties of a molecule provide insight into its stability, reactivity, and optical behavior. These properties are intrinsically linked.

-

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy corresponds to a lower ionization potential, making the molecule more susceptible to oxidation.

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is related to the molecule's ability to accept an electron. A lower LUMO energy corresponds to a higher electron affinity.[4]

-

HOMO-LUMO Gap: This energy difference (ΔE) is a critical indicator of molecular stability and the energy required for the lowest electronic excitation.[5] A smaller gap suggests the molecule is more easily excitable and potentially more reactive.[1]

-

Ionization Potential (IP): The minimum energy required to remove an electron from the molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO).

-

Electron Affinity (EA): The energy released when an electron is added to the molecule. It can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

-

Dipole Moment (µ): A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. This property is crucial for understanding intermolecular interactions, such as those in solvent effects and receptor binding.

The logical relationship between these fundamental electronic properties is visualized below.

References

Navigating the Procurement of 4-Fluoro-3-methoxyaniline: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the timely and cost-effective procurement of chemical reagents is a critical component of the research and development pipeline. This guide provides an overview of available suppliers and pricing for 4-Fluoro-3-methoxyaniline, a key building block in synthetic chemistry.

Chemical Identity:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 4-Fluoro-3-methoxyaniline | 64465-53-8 | C7H8FNO | 141.14 g/mol |

| 4-Fluoro-3-methoxyaniline hydrochloride | 22510-10-7 | C7H9ClFNO | 177.6 g/mol |

Supplier and Pricing Overview

The availability and cost of 4-Fluoro-3-methoxyaniline can vary between suppliers. The following table summarizes pricing information from various sources for different quantities of the compound and its hydrochloride salt. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Compound | Purity | Quantity | Price (USD) | Notes |

| Matrix Scientific | 4-Fluoro-3-methoxyaniline | Not Specified | 5.00 g | $28.00 | Price listed online, stock status requires inquiry.[1] |

| 25.00 g | $88.00 | Price listed online, stock status requires inquiry.[1] | |||

| ACUBIOCHEM | 4-Fluoro-3-methoxyaniline hydrochloride | 95% | 10 g | $977.14 | Price range provided online.[2] |

| 25 g | $1,763.57 | Price range provided online.[2] | |||

| Tokyo Chemical Industry (TCI) | 4-Fluoro-3-methoxyaniline | >98.0% (GC) | Not Specified | Inquire | Bulk quotes available upon request.[3] |

| CP Lab Safety | 4-Fluoro-3-methoxyaniline | min 98% | 100 g | Inquire | - |

| Sigma-Aldrich | 4-Fluoro-3-methoxyaniline | AldrichCPR | Not Specified | Discontinued | This specific product line is discontinued.[4] |

Important Considerations for Procurement

-